
Spectroscopic data (NMR, IR, Mass Spec) of
alpha-Amylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: alpha-Amylcinnamaldehyde

Cat. No.: B1665258 Get Quote

Spectroscopic Profile of α-
Amylcinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-

amylcinnamaldehyde, a widely used fragrance ingredient. This document details the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with generalized experimental protocols for their acquisition. This information is crucial for

quality control, structural elucidation, and the development of new formulations.

Chemical Structure and Properties
IUPAC Name: 2-Benzylideneheptanal[1]

CAS Number: 122-40-7[1]

Molecular Formula: C₁₄H₁₈O[1]

Molecular Weight: 202.29 g/mol [1]

Spectroscopic Data Summary
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The following sections summarize the expected spectroscopic data for α-amylcinnamaldehyde.

While experimental spectra are referenced in databases such as PubChem and the Spectral

Database for Organic Compounds (SDBS), publicly available, fully assigned peak lists are

limited. The data presented here is a consolidation of predicted values and characteristic

spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for α-Amylcinnamaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~9.5 s 1H
Aldehydic proton (-

CHO)

~7.3 - 7.5 m 5H
Aromatic protons

(C₆H₅)

~6.8 s 1H Vinylic proton

~2.4 t 2H
Methylene protons (α

to C=C)

~1.3 - 1.5 m 4H
Methylene protons of

amyl group

~1.2 - 1.3 m 2H
Methylene protons of

amyl group

~0.9 t 3H
Terminal methyl

proton (-CH₃)

Note: Predicted chemical shifts and multiplicities are based on typical values for similar

functional groups.

Table 2: Predicted ¹³C NMR Data for α-Amylcinnamaldehyde
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Chemical Shift (δ) ppm Provisional Assignment

~195 Aldehydic carbonyl carbon (C=O)

~150 Vinylic carbon (α to phenyl)

~140 Vinylic carbon (β to phenyl)

~135 Aromatic quaternary carbon

~128 - 130 Aromatic CH carbons

~32 Methylene carbon of amyl group

~30 Methylene carbon of amyl group

~29 Methylene carbon (α to C=C)

~22 Methylene carbon of amyl group

~14 Terminal methyl carbon (-CH₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorptions for α-Amylcinnamaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2955, 2928, 2857 Strong Aliphatic C-H stretch

~2820, ~2720 Medium
Aldehydic C-H stretch (Fermi

resonance)

~1685 Strong
C=O stretch (conjugated

aldehyde)

~1625 Medium C=C stretch

~1495, 1450 Medium Aromatic C=C in-ring stretch

~750, ~695 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Fragmentation for α-Amylcinnamaldehyde

m/z Proposed Fragment Ion

202 [M]⁺ (Molecular Ion)

201 [M-H]⁺

173 [M-CHO]⁺

145 [M-C₄H₉]⁺ (loss of butyl radical via α-cleavage)

131 [C₁₀H₁₁]⁺

105 [C₇H₅O]⁺ (benzoyl cation)

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl cation)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of α-amylcinnamaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS)

may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded

on a Fourier transform NMR spectrometer, for example, at a frequency of 400 MHz for ¹H and

100 MHz for ¹³C. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to

singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like α-amylcinnamaldehyde, the IR spectrum can be obtained by placing a

drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates

to form a thin film. The plates are then mounted in a sample holder and placed in the beam of

an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with electron ionization (EI). A dilute solution of α-amylcinnamaldehyde

in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The

compound is separated from the solvent and any impurities on the GC column and then

introduced into the ion source of the mass spectrometer. In the ion source, the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and

detected.

Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of α-

amylcinnamaldehyde.
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Spectroscopic Analysis Workflow for α-Amylcinnamaldehyde

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structural Elucidation

α-Amylcinnamaldehyde Sample

Dissolve in appropriate solvent
(e.g., CDCl₃ for NMR, DCM for MS)

IR Spectroscopy
(Neat Film)

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(GC-MS, EI)

Process NMR Data
(Chemical Shifts, Integration, Coupling)

Process IR Data
(Peak Picking, Functional Group ID)

Process MS Data
(Molecular Ion, Fragmentation Pattern)

Combine all spectral data to
confirm the structure of
α-Amylcinnamaldehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of alpha-
Amylcinnamaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665258#spectroscopic-data-nmr-ir-mass-spec-of-
alpha-amylcinnamaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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